molecular formula C6F8O4 B1330025 1,3-Dioxolane-2-carbonyl fluoride, 4-fluoro-5-oxo-2,4-bis(trifluoromethyl)- CAS No. 7345-49-5

1,3-Dioxolane-2-carbonyl fluoride, 4-fluoro-5-oxo-2,4-bis(trifluoromethyl)-

Cat. No. B1330025
CAS RN: 7345-49-5
M. Wt: 288.05 g/mol
InChI Key: NVLMRLQANVCTOG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C6F8O4 . The InChI string representation of its structure is InChI=1S/C6F8O4/c7-1(15)4(6(12,13)14)17-2(16)3(8,18-4)5(9,10)11 . The Canonical SMILES representation is C1(=O)C(OC(O1)(C(=O)F)C(F)(F)F)(C(F)(F)F)F .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 288.05 g/mol . It has a computed XLogP3-AA value of 2.3 . It has 0 hydrogen bond donor count and 12 hydrogen bond acceptor count . The exact mass and monoisotopic mass of this compound is 287.96688377 g/mol .

Scientific Research Applications

Lithium Battery Materials

1,3-Dioxolane-2-carbonyl fluoride compounds, like 4-fluoro-5-oxo-2,4-bis(trifluoromethyl)-, are studied for their potential in improving lithium-ion battery technologies. Direct fluorination of 1,3-dioxolan-2-one has been explored to produce additives enhancing battery performance. These compounds may contribute to advanced electrolyte systems in lithium batteries (Kobayashi et al., 2003).

Synthesis of Perfluorinated Compounds

Research on perfluorinated dioxolanes, including reactions with fluorine ions, has been conducted. These studies explore the chemical transformations and equilibrium reactions of such compounds, advancing our understanding of perfluorinated chemical synthesis (Yuminov et al., 1988).

Source of Unhydrated Fluoride Ion

Compounds like α-fluoroalkylamines, derived from 1,3-dioxolane-2-carbonyl fluoride derivatives, have been identified as sources of unhydrated fluoride ions. These ions play a crucial role in reactions with strong electrophiles, broadening the scope of fluorine chemistry in organic synthesis (Knunyants et al., 1981).

Deoxofluorination Agents

The use of certain 1,3-dioxolane-2-carbonyl fluoride derivatives in the transformation of alcohols, aldehydes, ketones, and carboxylic acids into their fluorinated counterparts has been explored. These compounds act as deoxofluorination agents, offering alternatives to traditional reagents (Lal et al., 1999).

Preparation of Trifluoromethyl Substituted Compounds

Research has also focused on the synthesis of trifluoromethyl substituted tin heterocycles using 1,3-dioxolane-2-carbonyl fluoride derivatives. These studies contribute to the development of new methods for creating fluoro and trifluoromethyl substituted organic compounds (Sewald et al., 1989).

Safety And Hazards

As with any chemical compound, handling “1,3-Dioxolane-2-carbonyl fluoride, 4-fluoro-5-oxo-2,4-bis(trifluoromethyl)-” requires appropriate safety measures. It’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

4-fluoro-5-oxo-2,4-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F8O4/c7-1(15)4(6(12,13)14)17-2(16)3(8,18-4)5(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLMRLQANVCTOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(OC(O1)(C(=O)F)C(F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884373
Record name 4-Fluoro-5-oxo-2,4-bis(trifluoromethyl)-1,3-Dioxolane-2-carbonyl fluoride
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Molecular Weight

288.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-5-oxo-2,4-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride

CAS RN

7345-49-5
Record name 4-Fluoro-5-oxo-2,4-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride
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Record name 1,3-Dioxolane-2-carbonyl fluoride, 4-fluoro-5-oxo-2,4-bis(trifluoromethyl)-
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Record name 1,3-Dioxolane-2-carbonyl fluoride, 4-fluoro-5-oxo-2,4-bis(trifluoromethyl)-
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Record name 4-Fluoro-5-oxo-2,4-bis(trifluoromethyl)-1,3-Dioxolane-2-carbonyl fluoride
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Record name 4-fluoro-5-oxo-2,4-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride
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